molecular formula C20H22N2O3 B7155214 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide

Cat. No.: B7155214
M. Wt: 338.4 g/mol
InChI Key: BIWCXMSCNSWCQD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide is an organic compound that belongs to the class of indanes These compounds are characterized by a cyclopentane ring fused to a benzene ring

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-18-13-14-5-1-2-6-15(14)19(18)21-20(24)16-7-3-4-8-17(16)22-9-11-25-12-10-22/h1-8,18-19,23H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWCXMSCNSWCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=O)NC3C(CC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide typically involves the following steps:

    Formation of the Indanone Intermediate: The starting material, 2-hydroxy-2,3-dihydro-1H-inden-1-one, is synthesized through the reduction of indanone using a suitable reducing agent.

    Amidation Reaction: The indanone intermediate is then reacted with 2-morpholin-4-ylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indane ring can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Electrophilic reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination.

Major Products Formed

    Oxidation: Formation of 2-keto-2,3-dihydro-1H-inden-1-yl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where indane derivatives have shown efficacy.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-3-carboxamide: Shares the indane core structure but differs in the substituent on the benzene ring.

    1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: These compounds also contain the indane moiety and have shown potential as antioxidants and enzyme inhibitors.

Uniqueness

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide is unique due to the presence of both the morpholine and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

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